molecular formula C20H14ClN3O2 B11043141 2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11043141
M. Wt: 363.8 g/mol
InChI Key: ZGJGYHIIOJKPLV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthyridine derivatives, including 2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, can be achieved through various methods. One common approach involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ionic liquids. This method is considered green and efficient, providing high yields . Another method involves the Vilsmeier-Haack reaction, which uses N-(pyridine-2-yl)acetamide, dry dimethylformamide, and phosphorus oxychloride .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinase CK2, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-formyl-1,8-naphthyridine: Known for its antibacterial activity.

    Morpholino-thieno[2,3-c][2,7]naphthyridines: Studied for their anticancer and antimicrobial properties.

Uniqueness

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structural features, such as the presence of a cyclopropyl group and a chlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H14ClN3O2/c21-12-2-1-3-14(10-12)24-9-7-18-16(20(24)26)11-15-17(22-18)6-8-23(19(15)25)13-4-5-13/h1-3,6-11,13H,4-5H2

InChI Key

ZGJGYHIIOJKPLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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